![molecular formula C18H17FN4O B5543765 2-{[3-(3,5-二甲基-1H-吡唑-1-基)-1-氮杂环丁基]羰基}-8-氟喹啉](/img/structure/B5543765.png)

2-{[3-(3,5-二甲基-1H-吡唑-1-基)-1-氮杂环丁基]羰基}-8-氟喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of synthetic molecules that are typically studied for their potential biological activities and chemical properties. The molecular structure suggests it is a hybrid incorporating elements of pyrazole, azetidine, and fluoroquinoline frameworks.

Synthesis Analysis

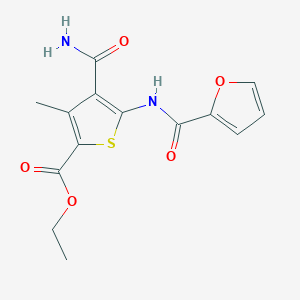

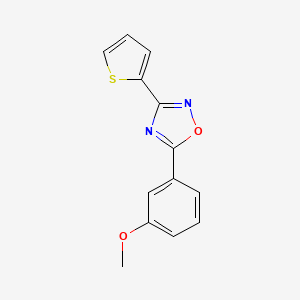

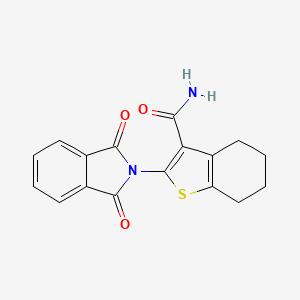

The synthesis of related compounds involves multistep chemical reactions, often starting from simpler precursors. For example, compounds like 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines have been synthesized through reactions involving cascade imination/intramolecular decarboxylative coupling, demonstrating a general approach that could similarly apply to the synthesis of our compound of interest (Pandey, Bhowmik, & Batra, 2013).

Molecular Structure Analysis

The structure of related molecules, such as pyrazolo[3,4-c]isoquinoline derivatives, has been elucidated through various spectroscopic techniques. These compounds typically feature complex aromatic systems with multiple substituents influencing their chemical behavior and interaction potential (Dyachenko & Sukach, 2012).

Chemical Reactions and Properties

Compounds in this category often participate in reactions typical for aromatic and heterocyclic compounds, such as substitution or addition reactions. Their functional groups, such as the azetidinyl and pyrazolyl moieties, can undergo various transformations, contributing to the compound's versatility in chemical syntheses and modifications (Frigola et al., 1994).

科学研究应用

合成和结构分析

- 研究开发了合成氟代取代二苯并[c,f]吡咯并[1,2-a]氮杂菲和吡咯并[2,1-a]-异喹啉衍生物的方法,展示了氟代取代化合物在药物化学中的多功能性 (Novikov 等人,2005 年).

- 另一项研究介绍了 AZD9833,一种有效的选择性雌激素受体降解剂 (SERD) 和拮抗剂,突出了结构设计在开发 ER+ 乳腺癌治疗剂中的重要性 (Scott 等人,2020 年).

抗菌活性

- 新型氮碳连接(唑基苯基)恶唑烷酮抗菌剂已合成,将此类抗生素的范围扩大到革兰氏阴性生物,如流感嗜血杆菌和卡他莫拉菌 (Genin 等人,2000 年).

- 喹啉类衍生物的合成和表征显示出广谱抗菌效力,表明它们作为先导分子开发新型抗菌剂的潜力 (Desai 等人,2012 年).

抗癌活性

- 一项针对由 1-(7-羟基-2,2-二甲基色满-6-基)乙酮合成的吡喃并[2,3-d][1,2,3]三嗪衍生物的研究证明了其体外抗癌活性,展示了此类化合物在癌症治疗中的潜力 (Ouf 等人,2014 年).

激酶抑制

- 一种基于吡唑啉酮的 II 类 c-Met 抑制剂对 c-Met 依赖性肿瘤表现出显着的效力,突出了结构设计在实现选择性激酶抑制中的作用 (Liu 等人,2012 年).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-(8-fluoroquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-11-8-12(2)23(21-11)14-9-22(10-14)18(24)16-7-6-13-4-3-5-15(19)17(13)20-16/h3-8,14H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYWLJKLLRDJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)

![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)

![3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)